5-Fluoro-3,3',5'-trichlorobenzophenone
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Overview
Description
5-Fluoro-3,3’,5’-trichlorobenzophenone is a halogenated benzophenone derivative. This compound is characterized by the presence of fluorine and chlorine atoms attached to the benzophenone core structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3’,5’-trichlorobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the chlorination of 3,3’-dichlorobenzophenone followed by fluorination. The reaction conditions often include the use of halogenating agents such as chlorine gas or N-chlorosuccinimide (NCS) and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of 5-Fluoro-3,3’,5’-trichlorobenzophenone may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of reagents and solvents is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3’,5’-trichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-Fluoro-3,3’,5’-trichlorobenzophenone is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3’,5’-trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3’,4,5’-trichlorobenzophenone
- 5-Fluoro-3,3’,4’-trichlorobenzophenone
- 3,5-Dichloro-4-fluorobenzophenone
Uniqueness
5-Fluoro-3,3’,5’-trichlorobenzophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of fluorine and chlorine atoms in distinct positions allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQARMWDKWXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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